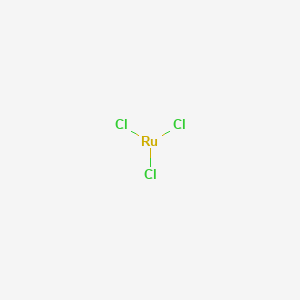

Ruthenium trichloride

説明

Significance of Ruthenium Coordination Complexes in Contemporary Chemistry

Ruthenium coordination complexes are compounds featuring a central ruthenium atom bonded to various molecules or ions known as ligands. fiveable.me These complexes are of paramount significance in contemporary chemistry due to ruthenium's remarkably diverse and versatile chemical properties. arabjchem.org A key characteristic is the metal's ability to exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being particularly stable and accessible. wikipedia.orgarabjchem.org This versatility allows for fine-tuning of the electronic and steric properties of the resulting complexes, making them highly effective in numerous applications. arabjchem.org

In the field of catalysis, ruthenium complexes are celebrated for their exceptional activity in key organic transformations. fiveable.me They are instrumental in hydrogenation (the addition of hydrogen), oxidation (the removal of electrons), and olefin metathesis (the redistribution of carbon-carbon double bonds). chemicalbook.com The development of ruthenium-based catalysts, such as the Nobel Prize-winning Grubbs catalysts, has revolutionized polymer chemistry and complex organic synthesis. chemicalbook.com Beyond catalysis, ruthenium complexes are heavily researched in materials science for creating advanced materials with unique electronic and optical properties, suitable for applications in solar cells, sensors, and electronics. chemicalbook.comchemimpex.comfiveable.me Their rich photophysical and electrochemical properties also underpin research in areas like light-emitting diodes and photocatalysis. arabjchem.org

Evolution of Ruthenium Trichloride (B1173362) as a Precursor in Synthetic Methodologies

Ruthenium trichloride, particularly its hydrated form, has evolved into one of the most important and common precursors in synthetic chemistry. wikipedia.org Its widespread use is attributable to its relative affordability compared to other platinum-group metals, its high reactivity, and its convenience as a starting material for accessing the vast chemistry of ruthenium. wikipedia.orgarabjchem.org As the most commonly available ruthenium compound, RuCl₃·xH₂O is the gateway to hundreds of other chemical compounds. wikipedia.org

Historically, the synthesis of new ruthenium complexes often begins with the substitution of the chloride ligands in RuCl₃. The process can be as straightforward as reacting this compound with a desired ligand in a suitable solvent. wikipedia.org For instance, the coordination complex (Terpyridine)this compound is prepared by simply heating this compound with terpyridine in a solvent like ethanol (B145695) or DMF. wikipedia.org

This compound's role as a catalytic precursor is a major area of its application. It is used to generate catalytically active species in situ or to synthesize well-defined catalyst complexes. acs.orgnih.gov It is a key ingredient in catalytic systems for reactions such as the oxidative cyclization of dienes, the hydroxylation of hydrocarbons, and C-H bond activation, which allows for the direct functionalization of otherwise inert C-H bonds. alfachemic.comacs.orgriyngroup.com This evolution from a simple metal halide to a foundational building block for complex catalysts and materials highlights its indispensable role in advancing synthetic methodologies. chemicalbook.comwipo.int

Scope of Academic Research on this compound-Derived Systems

The academic research landscape for systems derived from this compound is both broad and deep, spanning multiple sub-disciplines of chemistry. A significant portion of research focuses on catalysis. Scientists are continuously developing new catalytic systems using RuCl₃ for novel and more efficient chemical transformations, including hydroarylation reactions and various oxidation protocols. acs.orgnih.govorganic-chemistry.org

Another major research thrust is the synthesis and characterization of new ruthenium complexes with tailored properties. By reacting this compound with a vast array of organic ligands—such as quinazoline (B50416) derivatives, benzimidazoles, and dithiophosphates—researchers create novel molecules with unique structural, electronic, and reactive features. asianpubs.orgtandfonline.comasianpubs.org These studies often involve detailed characterization using techniques like elemental analysis, spectroscopy, and electrochemical studies to understand the new complexes' properties. asianpubs.org

Furthermore, the application of this compound in materials science is a rapidly expanding field. Research is underway to use RuCl₃ to create ruthenium-based nanomaterials, thin films, and nanostructures. chemicalbook.comchemimpex.com These advanced materials are being investigated for high-tech applications in electronics, sensors, and even spintronics—an emerging technology that utilizes the intrinsic spin of electrons. chemicalbook.com The ability to form mono-layers from the α-polymorph of anhydrous RuCl₃ has also opened up new avenues in the study of two-dimensional materials. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | RuCl₃ |

| Molar Mass | 207.43 g/mol (anhydrous) wikipedia.org |

| Appearance | Dark brown or black solid/crystals wikipedia.orgriyngroup.com |

| Density | 3.11 g/cm³ riyngroup.com |

| Melting Point | >500 °C (decomposes) wikipedia.org |

| Polymorphs (Anhydrous) | α-RuCl₃ (black, paramagnetic), β-RuCl₃ (dark brown, diamagnetic) wikipedia.org |

| Solubility in Water | Anhydrous form is insoluble; Hydrated form is soluble. wikipedia.org |

| Common Hydrated Form | RuCl₃·xH₂O (often a trihydrate) wikipedia.org |

Table 2: Selected Catalytic Applications of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Serves as a catalyst for converting alcohols to aldehydes or ketones and for the cleavage of olefins. chemicalbook.comorganic-chemistry.org |

| Hydrogenation | Facilitates the addition of hydrogen to various organic compounds, including alkenes and alkynes. chemicalbook.com |

| Olefin Metathesis | Acts as a precursor for synthesizing ruthenium-based metathesis catalysts (e.g., Grubbs catalysts). chemicalbook.com |

| Oxidative Cyclization | Catalyzes the cyclization of 1,7-dienes to form oxepane (B1206615) diols. alfachemic.comriyngroup.com |

| Hydroarylation | Used as a simple and inexpensive source for the hydroarylation of olefins via C-H bond activation. acs.orgnih.gov |

| Oxidative Cyanation | Catalyzes the cyanation of tertiary amines using sodium cyanide. organic-chemistry.org |

特性

CAS番号 |

12648-62-3 |

|---|---|

分子式 |

RuCl3 Cl3Ru |

分子量 |

207.4 g/mol |

IUPAC名 |

trichlororuthenium |

InChI |

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |

InChIキー |

YBCAZPLXEGKKFM-UHFFFAOYSA-K |

SMILES |

Cl[Ru](Cl)Cl |

正規SMILES |

Cl[Ru](Cl)Cl |

同義語 |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

製品の起源 |

United States |

Synthetic Methodologies for Ruthenium Trichloride Derivatives and Analogues

Preparation of Hydrated Ruthenium(III) Chloride from Ruthenium Oxides and Elemental Ruthenium

Hydrated ruthenium(III) chloride is commercially produced through several methods. One common industrial process involves the dissolution of ruthenium tetroxide (RuO₄) in aqueous hydrochloric acid (HCl), followed by evaporation to dryness. taylorandfrancis.com An alternative route involves reacting ruthenium powder with sodium hypochlorite (B82951), followed by the addition of sulfuric acid to generate gaseous RuO₄. google.com This gas is then passed through a hydrochloric acid solution to form ruthenium trichloride (B1173362), which can be crystallized after evaporation. google.com This method is reported to have a high yield of over 95%. google.com

Another laboratory-scale preparation involves the reaction of ruthenium oxides with hydrochloric acid. biosynth.com For instance, reacting ruthenium oxide with hydrochloric acid and sulfamic acid at elevated temperature and pressure can yield ruthenium chloride hydrate (B1144303). biosynth.com Additionally, evaporating a hydrochloric acid solution of ruthenium(III) hydroxide (B78521) to dryness is another viable method. riyngroup.com

Synthesis of Anhydrous Ruthenium Trichloride Allotropes

Anhydrous ruthenium(III) chloride is typically prepared by the direct chlorination of powdered ruthenium metal at high temperatures, around 700°C. wikipedia.orgguidechem.com A historical synthesis method involved conducting this chlorination in the presence of carbon monoxide; the resulting RuCl₃ was carried by the gas stream and crystallized upon cooling. wikipedia.org

Two primary allotropic forms of anhydrous RuCl₃ are known:

α-RuCl₃ : This black, crystalline form adopts a chromium(III) chloride (CrCl₃)-type structure. wikipedia.orgguidechem.com It features a honeycomb lattice of Ru³⁺ ions, each surrounded by an octahedral arrangement of chloride anions. wikipedia.org The Ru-Ru contacts in this polymorph are relatively long, at 346 pm. wikipedia.org

β-RuCl₃ : This dark brown, metastable form crystallizes in a hexagonal structure composed of infinite chains of face-sharing octahedra. wikipedia.orgguidechem.com This arrangement results in shorter Ru-Ru contacts of 283 pm, similar to the structure of zirconium trichloride. wikipedia.org The β-form irreversibly transforms into the α-form when heated to temperatures between 450 and 600°C. wikipedia.org

| Allotrope | Color | Crystal Structure | Ru-Ru Contact Distance | Magnetic Properties |

| α-RuCl₃ | Black | CrCl₃-type | 346 pm | Paramagnetic at room temperature |

| β-RuCl₃ | Dark Brown | Hexagonal, face-sharing octahedra | 283 pm | Diamagnetic |

Derivatization of this compound

This compound is a versatile starting material for the synthesis of a wide range of ruthenium complexes with various ligands.

Ruthenium(III) chloride reacts with Schiff bases to form stable chelate complexes. These reactions are typically carried out by refluxing hydrated this compound with the Schiff base ligand in an alcoholic solvent. taylorandfrancis.comnih.gov The stoichiometry and structure of the resulting complexes depend on the specific Schiff base used.

For example, tridentate dibasic Schiff bases derived from salicylaldehyde (B1680747) and its derivatives with 2-aminophenol (B121084) react with RuCl₃ to form anionic complexes of the type [Ru(SB)₂]⁻(Et)₄N⁺, which exhibit an octahedral geometry around the ruthenium ion. researchgate.net In other cases, Schiff bases can act as binegative tetradentate or tridentate chelating ligands. nih.govtandfonline.com For instance, the reaction of hydrated this compound with Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and aliphatic diamines yields 1:1 ruthenium(III) complexes that are non-electrolytic. taylorandfrancis.com Similarly, Schiff bases derived from the condensation of benzoyl hydrazine (B178648) and salicylaldehyde form non-electrolytic complexes with the general formula [Ru(L-H)Cl₂(H₂O)] and related pyridine (B92270) derivatives. arabjchem.org

| Schiff Base Type | Reactant | Solvent | Resulting Complex Type | Reference |

| Tridentate dibasic | RuCl₃ | Ethanol (B145695) | [Ru(SB)₂]⁻(Et)₄N⁺ | researchgate.net |

| Naphthaldiimine-based | RuCl₃·3H₂O | Ethanol | 1:1 Ru(III) complexes | taylorandfrancis.com |

| Tridentate (from 2-hydroxyacetophenone (B1195853) derivatives) | RuCl₃·xH₂O | Ethanol | [Ru(LL)Cl₂(H₂O)] | nih.gov |

| From benzoyl hydrazine and salicylaldehyde | RuCl₃ | Ethanol | [Ru(L-H)Cl₂(H₂O)] | arabjchem.org |

Ruthenium(III) chloride is a common precursor for synthesizing ruthenium complexes with β-diketone ligands, such as acetylacetone (B45752) (acacH). The reaction of hydrated this compound with acetylacetone, often in the presence of a base, yields tris(acetylacetonato)ruthenium(III), Ru(acac)₃, a red, benzene-soluble complex. wikipedia.orgguidechem.com

A convenient method for preparing both Ru(III) and Ru(II) β-diketonate complexes involves the use of a "ruthenium blue" solution. iaea.orgakjournals.com This blue solution, obtained by reducing hydrated RuCl₃ with ethanol, serves as a starting material for the synthesis of various tris(β-diketonato)ruthenium(III) and tris(β-diketonato)ruthenate(II) complexes. iaea.orgakjournals.com

Ruthenium(II) complexes of β-diketones can also be prepared from this compound. For instance, the precursor complex cis-[RuCl₂(PPh₃)₂(bipy)] is first synthesized from RuCl₃. royalsocietypublishing.org This precursor then reacts with a β-diketone in the presence of triethylamine (B128534) and ammonium (B1175870) hexafluorophosphate (B91526) to yield cationic complexes of the general formula [Ru(O-O)(PPh₃)₂(bipy)]PF₆, where O-O represents the β-diketonate ligand. royalsocietypublishing.org

Ruthenium(III) chloride reacts with 2-mono- and 1,2-disubstituted benzimidazoles to yield complexes with varying stoichiometries. researchgate.net The reactions are typically carried out in an ethanolic solution. For example, the reaction with 2-o-hydroxyphenylbenzimidazole (oHPB) yields a complex with the formula RuCl₃(oHPB)₃, while with 2-p-hydroxyphenylbenzimidazole (pHPB), a complex of the formula RuCl₃(pHPB)₂·3H₂O is formed. researchgate.netresearchgate.net With 1,2-disubstituted benzimidazoles like 1-o-hydroxybenzyl-2-o-hydroxyphenylbenzimidazole (oHBPB), complexes of the type RuCl₃L₂·H₂O are obtained. researchgate.net These complexes generally exhibit octahedral geometry and are non-electrolytes in DMF. researchgate.net

Complexes of this compound have also been synthesized with other benzimidazole (B57391) derivatives, such as 2-(hydroxymethyl)benzimidazole and 2-(mercaptomethyl)benzimidazole, typically in a 1:3 molar ratio of metal chloride to ligand. asianpubs.org

| Benzimidazole Ligand | Resulting Complex Formula | Reference |

| 2-o-hydroxyphenylbenzimidazole (oHPB) | RuCl₃(oHPB)₃ | researchgate.netresearchgate.net |

| 2-p-hydroxyphenylbenzimidazole (pHPB) | RuCl₃(pHPB)₂·3H₂O | researchgate.netresearchgate.net |

| 1-o-hydroxybenzyl-2-o-hydroxyphenylbenzimidazole (oHBPB) | RuCl₃(oHBPB)₂·H₂O | researchgate.net |

| 2-(hydroxymethyl)benzimidazole | Tris-(2-(oxymethyl) benzimidazolato) Ruthenium(III) | asianpubs.org |

This compound is a key starting material for the synthesis of ruthenocene and its ring-substituted derivatives. A common and convenient method involves the direct reaction of hydrated this compound with a cyclopentadiene (B3395910) (or a substituted cyclopentadiene) in an ethanolic solution, using zinc powder as a reducing agent. cdnsciencepub.comlookchem.com This one-step synthesis has been successfully employed to produce dimethyl-1,1'-ruthenocene and diphenyl-1,1'-ruthenocene in good yields. cdnsciencepub.com

While the direct reaction with substituted cyclopentadienes is effective, alternative multi-step routes starting from ruthenocene itself are also known for producing specific substituted derivatives. google.com However, the insolubility of anhydrous this compound in organic solvents can make it unsuitable for certain synthetic approaches that work for other metallocenes like ferrocene. cdnsciencepub.com

Complexation of this compound within Metal-Organic Frameworks

The integration of this compound and its derivatives into metal-organic frameworks (MOFs) has emerged as a significant area of research, aiming to combine the unique properties of ruthenium complexes with the high porosity and tunable structures of MOFs. The complexation is primarily achieved through two main strategies: direct synthesis, where ruthenium is a primary building block of the framework, and post-synthetic modification, where ruthenium species are introduced into a pre-existing MOF structure.

Direct Synthesis of Ruthenium-Containing MOFs

In direct synthesis, this compound (RuCl₃) or its hydrated form serves as the metallic precursor that, along with organic linkers, self-assembles to form the crystalline MOF structure. This approach is fundamental for creating materials where ruthenium ions are integral, often acting as the nodes or secondary building units (SBUs) of the framework. acs.orgwku.edu

Several methods have been employed for the direct synthesis of ruthenium-based MOFs:

Solvothermal/Hydrothermal Synthesis: This is a common method where RuCl₃ and organic ligands are heated in a solvent within a sealed vessel, such as an autoclave. For instance, a ruthenium-based MOF (Ru-MOF) was synthesized from ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 4,4′-bipyridine (bipy), and 4,4′-benzophenone dicarboxylic acid (H₂bzpdc) in N,N-dimethylformamide (DMF) at 170 °C for 72 hours. acs.org This method yields crystalline powders, such as the bright yellow Ru-MOF produced in this specific synthesis. acs.org Similarly, hydro or solvothermal conditions have been used to synthesize new MOFs from RuCl₃, 2,2'-bipyridine-4,4'-dicarboxylic acid, and various 3d metal ions. wku.edu

Microwave-Assisted Synthesis: This technique offers a rapid and efficient alternative for producing MOFs. frontiersin.org A novel ruthenium-MOF was synthesized using ruthenium (III) chloride and 4,4'-(diazene-1,2-diyl)dibenzoic acid through a microwave-assisted route. frontiersin.org This method is noted for its ability to quickly generate MOFs with desirable physicochemical properties. frontiersin.org

Electrochemical Synthesis: This specialized technique allows for the direct deposition of Ru-MOFs onto a substrate, such as an electrode surface. In one example, a Ru-MOF film was prepared on a gold microelectrode using an electrochemical cathodic synthesis method. nih.gov The process involved using ruthenium chloride as the metal source, 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic ligand, and N,N-dimethylformamide (DMF) as the solvent. nih.gov This approach is particularly useful for creating integrated devices and sensors. nih.gov

The following table summarizes the conditions for the direct synthesis of selected Ru-MOFs.

| MOF Name/Designation | Ruthenium Source | Organic Ligand(s) | Solvent | Synthesis Method | Reaction Conditions | Ref |

| Ru-MOF | RuCl₃·xH₂O | 4,4′-bipyridine, 4,4′-benzophenone dicarboxylic acid | DMF | Solvothermal | 170 °C, 72 hours | acs.org |

| Ru-MOF | Ruthenium (III) chloride | 4,4'-(diazene-1,2-diyl)dibenzoic acid | Not specified | Microwave-Assisted | Not specified | frontiersin.org |

| Ru-MOF Film | Ruthenium chloride (RuCl₃) | 1,3,5-benzenetricarboxylic acid | DMF | Electrochemical | -1.3 V, 15 minutes, Room Temp. | nih.gov |

| [Ru(H₂bpc)Cu(bpc)(Hbpc)₂(H₂O)]·5H₂O | Ruthenium(III) chloride | 2,2'-bipyridine-4,4'-dicarboxylic acid | Water, Ethanol, or Methanol | Hydro/Solvothermal | Not specified | wku.edu |

Post-Synthetic Modification (PSM)

Post-synthetic modification is a versatile strategy to incorporate ruthenium into MOFs where the framework is first synthesized and then functionalized. nih.gov This method allows for the introduction of ruthenium complexes into MOFs that may be difficult or impossible to form through direct synthesis.

A prominent example involves loading a this compound complex into an aluminium-based MOF, MOF-253. diva-portal.orgnih.gov MOF-253 is specifically chosen for its structure, which contains open bipyridine sites that are available to coordinate with the ruthenium complex. diva-portal.orgnih.gov This process results in the material designated MOF-253-Ru. diva-portal.org The characterization of MOF-253-Ru was confirmed through elemental analysis, N₂ sorption, and X-ray powder diffraction. diva-portal.orgresearchgate.net Another instance of PSM involves the adsorption of RuCl₃ from an ethyl acetate (B1210297) solution onto the zirconium-based MOF, UiO-66, which is then followed by a reduction step. acs.org

The table below details examples of incorporating this compound into MOFs via post-synthetic modification.

| Parent MOF | Ruthenium Source | Solvent | Resulting Material | Method | Ref |

| MOF-253 | This compound complex | Not specified | MOF-253-Ru | Coordination to open bipyridine sites | diva-portal.orgnih.gov |

| UiO-66 | RuCl₃ | Ethyl Acetate | 3.1% Ru/UiO-66 | Adsorption followed by reduction | acs.org |

Advanced Characterization of Ruthenium Trichloride and Its Coordination Compounds

Spectroscopic Probes for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structures of ruthenium complexes, providing insights into their vibrational, electronic, and magnetic properties.

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, including the characteristic stretching frequencies of metal-halogen bonds. In ruthenium trichloride (B1173362) and its complexes, the ruthenium-chlorine (Ru-Cl) stretching vibrations provide valuable information about the coordination environment of the ruthenium center.

The IR spectra of the two polymorphs of anhydrous ruthenium trichloride, α-RuCl₃ and β-RuCl₃, exhibit distinct features. For β-RuCl₃, which possesses a structure with linear chains of ruthenium atoms, a strong absorption band is observed at a relatively high frequency of 376 cm⁻¹. rsc.org This band is attributed to the Ru-Cl stretching vibration. rsc.org In general, the IR spectra of ruthenium(II) complexes containing chloride ligands show a sharp vibration peak for the ν(Ru-Cl) stretching mode around 320 cm⁻¹, which is consistent with the proposed structures. rsc.org

Table 1: Characteristic Infrared Frequencies for Ru-Cl Vibrations

| Compound/Complex Type | Ru-Cl Stretching Frequency (ν(Ru-Cl)) (cm⁻¹) | Reference |

| β-RuCl₃ | 376 | rsc.org |

| Ru(II)-chloro complexes | ~320 | rsc.org |

This table provides representative IR frequencies for Ru-Cl stretching vibrations. Actual values may vary depending on the specific ligand environment and solid-state packing effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of diamagnetic molecules in solution. However, the paramagnetic nature of many ruthenium(III) complexes, which possess an unpaired electron, presents challenges for conventional NMR analysis. nih.gov Despite these challenges, NMR spectroscopy, particularly ¹H and ¹³C NMR, remains a vital tool for studying both diamagnetic ruthenium(II) and, with specialized techniques, paramagnetic ruthenium(III) complexes.

The characterization of paramagnetic Ru(III) complexes by NMR is more complex due to the significant broadening and shifting of NMR signals caused by the unpaired electron. acs.org Nevertheless, temperature-dependent NMR studies can be employed to separate the orbital (temperature-independent) and hyperfine (temperature-dependent) contributions to the total NMR shift. nih.gov This approach, often coupled with relativistic density functional theory (DFT) calculations, allows for the interpretation of the paramagnetic NMR spectra and provides insights into the electronic structure and spin density distribution within the molecule. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Ruthenium Complexes

| Complex Type | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks | Reference |

| Diamagnetic Ru(II) polypyridyl | ¹H | Aromatic protons typically resonate in the 7-10 ppm region. | Shifts are influenced by the nature of the ligands and their coordination to the metal center. | acs.org |

| Diamagnetic Ru(II) polypyridyl | ¹³C | Carbon atoms in bipyridine ligands show shifts that correlate with the electronic properties of other coordinated ligands. | Electron-donating ligands cause upfield shifts, while electron-accepting ligands cause downfield shifts. | scispace.com |

| Paramagnetic Ru(III) pyridine (B92270) | ¹H | Can exhibit a wide range of chemical shifts due to hyperfine interactions. | Temperature-dependent studies are crucial for interpretation. | nih.gov |

| Paramagnetic Ru(III) pyridine | ¹³C | Broadened signals with significant shifts are observed. | DFT calculations are often necessary to assign resonances. | nih.gov |

This table provides general ranges and observations. Specific chemical shifts are highly dependent on the individual complex structure and solvent.

Electronic spectroscopy, specifically UV-Visible spectroscopy, is a key technique for investigating the electronic structure of transition metal complexes, including the d-d transitions that are characteristic of these compounds. numberanalytics.comfiveable.me For ruthenium(IV) complexes, which have a d⁴ electron configuration, these transitions provide information about the splitting of the d-orbitals by the ligand field. nih.gov

In an octahedral environment, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. libretexts.org For a low-spin Ru(IV) complex (t₂g⁴eg⁰ configuration), electronic transitions can occur from the filled t₂g orbitals to the empty eg orbitals. nih.govlibretexts.org These d-d transitions are typically weak in intensity. libretexts.org

For instance, in the electronic spectrum of a particular Ru(IV) complex, a band observed around 590 nm in the absorption spectrum has been attributed to a d-d transition. nih.gov Based on the Tanabe-Sugano diagram for a d⁴ ion in an octahedral field, this transition can be assigned to the ³T₁g → ³Eg transition. nih.gov The energy of these d-d transitions is a direct measure of the ligand field splitting energy (Δo), which is influenced by the nature of the ligands coordinated to the ruthenium center. numberanalytics.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and characterization of chemical compounds. Several ionization techniques, including Electrospray Ionization (ESI), Desorption Electrospray Ionization (DESI), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are employed to study this compound coordination compounds, intermediates, and reaction products. uow.edu.aunih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of charged or polar ruthenium complexes in solution. uow.edu.auresearchgate.net It has been successfully used to characterize the non-covalent interactions between ruthenium complexes and biomolecules, such as oligonucleotides and proteins. uow.edu.aunih.gov ESI-MS can provide information on the stoichiometry of metal-ligand binding and can be used to identify reaction intermediates. uow.edu.auacs.org For example, ESI-MS studies have been instrumental in detecting and characterizing catalytically active 14-electron ruthenium intermediates in solution. acs.org

Time-of-Flight Mass Spectrometry (TOF-MS) , often coupled with MALDI, is another valuable tool for the analysis of ruthenium complexes. MALDI-TOF-MS has been used to investigate the structure of ruthenium carborane complexes. researchgate.net A significant consideration in MALDI-TOF-MS is the potential for the matrix to replace ligands in the complex during the analysis. tno.nl

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a newer ambient ionization technique that allows for the direct analysis of samples in their native environment without extensive sample preparation. While specific applications to this compound are emerging, its ability to probe surface chemistry makes it a promising tool for studying heterogeneous catalytic reactions involving ruthenium complexes.

Table 3: Mass Spectrometry Techniques for Ruthenium Complex Analysis

| Technique | Ionization Method | Key Applications | Reference |

| ESI-MS | Electrospray Ionization | Characterization of charged/polar complexes in solution, study of non-covalent interactions, identification of reaction intermediates. | uow.edu.aunih.govresearchgate.netacs.org |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | Structural investigation of large and non-volatile complexes, such as carboranes. | researchgate.nettno.nl |

| DESI-MS | Desorption Electrospray Ionization | Surface analysis, potential for studying heterogeneous catalysis. | N/A |

This table summarizes the primary applications of different mass spectrometry techniques in the study of ruthenium complexes.

X-ray Diffraction and Scattering Analysis

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive analytical technique used to identify the crystalline phases present in a material. lboro.ac.uk By measuring the angles at which X-rays are diffracted by the crystalline lattice, a unique diffraction pattern is generated, which serves as a "fingerprint" for a specific crystalline solid.

XRPD has been instrumental in distinguishing between the different polymorphs of anhydrous this compound. rsc.org The α-form of RuCl₃ adopts a layered structure, while the β-form consists of infinite chains of face-sharing octahedra. wikipedia.org These structural differences lead to distinct XRPD patterns, allowing for their unambiguous identification. For example, studies have shown that the β-form of RuCl₃ has a structure of the β-TiCl₃ type. rsc.org Furthermore, XRPD can be used to detect the presence of superstructures and stacking faults in crystals of α-RuCl₃. rsc.orgresearchgate.net High-quality single crystals of α-RuCl₃, essential for fundamental physics studies, are often characterized by techniques including XRPD to confirm their structural integrity and phase purity. arxiv.org

Table 4: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Key Structural Feature | Reference |

| α-RuCl₃ | Monoclinic / Rhombohedral | C2/m or R-3 | Layered honeycomb structure | wikipedia.orgarxiv.org |

| β-RuCl₃ | Hexagonal | P6₃/mcm | Infinite chains of face-sharing octahedra | wikipedia.orgmaterialsproject.orgmaterialsproject.org |

This table presents the crystallographic information for the common polymorphs of this compound.

Small Angle X-ray Scattering (SAXS) for Nanoscale Structural Features

Small Angle X-ray Scattering (SAXS) is a powerful, non-invasive analytical technique used to determine the nanoscale structural characteristics of materials, with a focus on particle size, shape, and distribution. researchgate.netnih.govrsc.org This method is particularly adept at analyzing nanostructured materials, providing statistically significant data on their morphology. researchgate.net In the context of ruthenium-based systems, SAXS can be instrumental in characterizing the size and arrangement of nanoparticles and porous structures.

The fundamental principle of SAXS involves measuring the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees). researchgate.net This scattering pattern is a function of the electron density fluctuations within the material. For an ensemble of nanoparticles, the scattering intensity is influenced by both the form factor, which relates to the size and shape of individual particles, and the structure factor, which describes the spatial arrangement of the particles. nih.gov

Research has demonstrated the utility of SAXS in determining the size distribution of nanoparticles. researchgate.netornl.gov For instance, in studies of nanostructured materials, SAXS can reveal information about cluster formation and correlation lengths of compositional fluctuations. researchgate.net The technique is capable of probing structures on a length scale from approximately 1 to 100 nanometers. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic structure around a specific element. uu.nlmpg.de It provides detailed information on the coordination number, interatomic distances, and the types of neighboring atoms. uu.nlresearchgate.net This makes it an invaluable technique for characterizing the coordination environment of ruthenium in its various complexes.

The EXAFS phenomenon arises from the interference between the outgoing photoelectron wave produced by X-ray absorption and the waves backscattered from neighboring atoms. uu.nlmpg.de This interference pattern manifests as oscillations in the X-ray absorption coefficient above an absorption edge. uu.nl The periodicity and amplitude of these oscillations are directly related to the local structure. researchgate.net

Studies on ruthenium(III) chloro complexes in hydrochloric acid solutions have effectively utilized EXAFS to determine the speciation of ruthenium. researchgate.netjaea.go.jp It was found that as the concentration of HCl increases, the coordination environment of Ru(III) changes, with water molecules being progressively replaced by chloride ions. researchgate.netjaea.go.jp For example, the predominant species can shift from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻. jaea.go.jp EXAFS analysis of ruthenium complexes extracted with specific amine compounds revealed that the extracted Ru³⁺ ion was coordinated to five chloride ions and one water molecule. jaea.go.jp

| [HCl] (M) | Shell | N | R (Å) | σ² (Ų) |

|---|---|---|---|---|

| 0.7 | Ru-O | 1.5 (3) | 2.10 (2) | 0.004 (1) |

| Ru-Cl | 4.5 (3) | 2.35 (1) | 0.005 (1) | |

| 3 | Ru-O | 1.0 (3) | 2.12 (2) | 0.003 (1) |

| Ru-Cl | 5.0 (3) | 2.35 (1) | 0.006 (1) | |

| 5 | Ru-O | 0.5 (3) | 2.15 (3) | 0.002 (1) |

| Ru-Cl | 5.5 (3) | 2.36 (1) | 0.006 (1) | |

| 10 | Ru-O | 0.1 (3) | - | - |

| Ru-Cl | 5.9 (3) | 2.37 (1) | 0.006 (1) |

N: Coordination number, R: Interatomic distance, σ²: Debye-Waller factor. Estimated errors are in parentheses.

Thermal and Magnetic Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for studying the thermal stability and decomposition pathways of ruthenium complexes. researchgate.netnih.govtandfonline.com

TGA studies on ruthenium(III) chloride complexes with various ligands, such as benzimidazole (B57391) derivatives, have provided insights into their thermal decomposition. researchgate.net For instance, the TGA curve of a [RuCl₃(oHPB)₃] complex showed the loss of three chloride ions at around 210°C, followed by the decomposition of the ligand molecules at higher temperatures. researchgate.net Similarly, the analysis of a [RuCl₃(pHPB)₂(OH₂)·2H₂O] complex revealed the loss of water molecules at lower temperatures before the decomposition of the organic ligands. researchgate.net The thermal stability of a Ru-pyrene metal-covalent organic framework (MCOF) was also investigated using TGA, showing robustness up to 380°C. nih.gov

| Complex | Temperature Range (°C) | Mass Loss (%) Found (Calcd.) | Assignment |

|---|---|---|---|

| [RuCl₃(oHPB)₃] | 190-230 | 9.82 (10.11) | Loss of 3 Cl⁻ |

| 230-600 | 68.95 (69.89) | Loss of 3 oHPB | |

| [RuCl₃(pHPB)₂(OH₂)·2H₂O] | 80-120 | 4.85 (5.11) | Loss of 2 lattice H₂O |

| 150-190 | 2.43 (2.55) | Loss of 1 coordinated H₂O | |

| 280-550 | 58.73 (59.65) | Loss of 2 pHPB |

The magnetic properties of this compound, particularly the α-polymorph (α-RuCl₃), have been a subject of intense research due to its potential realization of a Kitaev quantum spin liquid state. Magnetic susceptibility measurements are crucial for understanding the magnetic interactions and phase transitions in these materials.

α-RuCl₃ exhibits significant magnetic anisotropy, with different magnetic behaviors observed when the magnetic field is applied parallel and perpendicular to the crystallographic c-axis. nist.govaps.org Early studies on powder samples of α-RuCl₃ identified a magnetic phase transition around 13-15 K. nist.govaps.org More recent investigations on single crystals have revealed two distinct features in the magnetic susceptibility data: a sharp peak at approximately 7 K and a broader hump around 10-15 K. nist.govaps.org The inverse magnetic susceptibility follows the Curie-Weiss law at high temperatures, with significantly different Curie-Weiss temperatures for in-plane and out-of-plane field directions. nist.govresearchgate.net For instance, in one study, the in-plane Curie-Weiss temperature (Θab) was found to be approximately 68 K, while the out-of-plane temperature (Θc) was about -145 K. nist.gov The magnetic behavior of β-RuCl₃, in contrast, shows both ferromagnetic and antiferromagnetic interactions depending on the direction of the applied field. researchgate.net

| Parameter | Value (In-plane, H⊥c) | Value (Out-of-plane, H∥c) | Reference |

|---|---|---|---|

| Curie-Weiss Temperature (Θ) | ~37 K to 68 K | -150 K to -145 K | nist.govresearchgate.net |

| Effective Magnetic Moment (μeff) | ~2.0 μB to 2.3 μB | ~2.3 μB | nist.govresearchgate.net |

| Magnetic Transition Temperature (TN) | ~7 K to 14 K | nist.govaps.orgosti.gov |

Microscopic and Surface Analysis

Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the morphology, size, and distribution of nanoparticles at high resolution. nih.govresearchgate.net In the context of ruthenium, TEM is widely used to characterize nanoparticles synthesized from this compound precursors.

TEM studies have been employed to analyze ruthenium nanoparticles supported on various materials, such as carbon nanotubes. researchgate.net These analyses provide direct visual evidence of the nanoparticle size and dispersion. For example, TEM images can be used to generate particle size distribution histograms, which are crucial for understanding the catalytic activity of the material. researchgate.net High-resolution TEM (HRTEM) can further provide information about the crystallinity and lattice structure of the nanoparticles. researchgate.net In some studies, ruthenium-decorated vertical graphene nanosheets have been characterized by TEM, showing a uniform distribution of Ru nanoparticles. researchgate.net Staining with ruthenium-containing compounds like ruthenium tetroxide can also be used to enhance the contrast of polymeric nanoparticles for TEM imaging. nih.gov

| Catalyst System | Average Particle Size (nm) | Reference |

|---|---|---|

| Ru@CNTs(S) | 1.7 | researchgate.net |

| Ru/CNTs(S) | 2.1 | researchgate.net |

| Ru on magadiite | 1.2 | researchgate.net |

Surface Characterization of Supported Ruthenium Catalysts

The efficacy of supported ruthenium catalysts, particularly those synthesized from a this compound precursor, is intrinsically linked to their surface properties. A thorough characterization of the catalyst's surface is paramount to understanding its activity, selectivity, and stability. This involves determining the size and distribution of ruthenium nanoparticles, their oxidation state, and the available active surface area. Various advanced analytical techniques are employed for this purpose, each providing unique insights into the catalyst's surface morphology and chemical nature.

The choice of precursor, such as this compound, can significantly influence the final characteristics of the supported nanoparticles. For instance, the presence of residual chlorine can affect the catalyst's performance, making its detection and quantification a crucial aspect of characterization. researchgate.netosti.gov Similarly, the preparation method and the nature of the support material (e.g., alumina (B75360), silica (B1680970), carbon) play a vital role in dictating the dispersion and interaction of the ruthenium particles. researchgate.netmdpi.com

Microscopic Analysis: Visualizing Nanoparticle Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for the direct visualization of supported ruthenium catalysts. TEM, particularly High-Resolution TEM (HRTEM), provides detailed information about the size, shape, and distribution of ruthenium nanoparticles on the support material.

Research has shown that the preparation method significantly impacts nanoparticle size. For example, Ru nanoparticles on γ-Al₂O₃ prepared by chemical reduction of RuCl₃ were found to be slightly larger (1.2 ± 0.5 nm) than those prepared via thermal decomposition of a different precursor (0.8 nm). mdpi.com On a Stöber silica (SiO₂) support, nanoparticles derived from RuCl₃ had an average size of 2.5 ± 0.8 nm. mdpi.com The dispersion of these nanoparticles is also a critical factor; TEM analyses have confirmed that techniques like deposition-precipitation can lead to a homogeneous dispersion of small, spheroidal ruthenium nanoparticles. mdpi.com In some preparations, the particle size can be as small as 2 nm on magnesia (MgO) supports. researchgate.net

Table 1: TEM Analysis of Ruthenium Nanoparticle Size on Different Supports This table presents a comparison of Ruthenium (Ru) nanoparticle sizes on various supports, prepared using this compound (RuCl₃) and a non-chloride precursor for contrast.

| Precursor | Support | Preparation Method | Average Ru Particle Size (nm) | Reference |

|---|---|---|---|---|

| RuCl₃ | γ-Al₂O₃ | Deposition-Precipitation & Chemical Reduction | 1.2 ± 0.5 | mdpi.com |

| RuCl₃ | Stöber SiO₂ | Deposition-Precipitation & Chemical Reduction | 2.5 ± 0.8 | mdpi.com |

| Ru₃(CO)₁₂ | γ-Al₂O₃ | Impregnation & Thermal Decomposition | 0.8 | mdpi.com |

| Ru₃(CO)₁₂ | Stöber SiO₂ | Impregnation & Thermal Decomposition | 3.4 ± 1.2 | mdpi.com |

| RuCl₃ | MgO | Impregnation | ~2 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst's surface. For ruthenium catalysts derived from RuCl₃, XPS is vital for identifying the oxidation state of ruthenium and detecting any residual precursor species.

XPS studies can distinguish between metallic ruthenium (Ru⁰) and various oxidized species like ruthenium dioxide (RuO₂) or other ruthenium oxides. researchgate.netrsc.org The binding energies of the Ru 3d or Ru 3p core levels provide this information. For example, in the Ru 3p₃/₂ region, Ru(0) species are typically identified at a binding energy of around 461.2 eV, while RuO₂ appears at a higher binding energy of approximately 462.4 eV. researchgate.net The presence of surface hydroxyl groups (Ru-OH) and residual chlorine (Ru-Cl) from the RuCl₃ precursor can also be identified, with a Ru-Cl species being observed at a Ru 3d₅/₂ binding energy of 282.9 eV in one study. researchgate.net The oxidation level of the ruthenium nanoparticles has been shown to have a direct correlation with catalytic activity, with a moderate oxidation level achieving the highest performance in certain reactions. rsc.org

Table 2: Representative XPS Binding Energies for Ruthenium Species This table summarizes typical binding energy ranges for different chemical states of Ruthenium as determined by XPS, which is critical for assessing the surface chemistry of catalysts.

| Core Level | Ruthenium Species | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Ru 3p₃/₂ | Ru(0) | 461.2 | researchgate.net |

| Ru 3p₃/₂ | RuO₂ | 462.4 | researchgate.net |

| Ru 3d₅/₂ | Ru-OH | 280.7 | researchgate.net |

| Ru 3d₅/₂ | Ru-O | 282.3 | researchgate.net |

| Ru 3d₅/₂ | Ru-Cl | 282.9 | researchgate.net |

Chemisorption Techniques: Quantifying Active Sites

Chemisorption analysis is a fundamental technique for characterizing heterogeneous catalysts by quantifying the number of chemically active sites on the surface. hidenanalytical.com This is achieved by adsorbing a probe gas, such as hydrogen (H₂) or carbon monoxide (CO), which selectively binds to the metal surface. micromeritics.comrsc.org From the amount of gas adsorbed, key parameters like metallic dispersion (the fraction of metal atoms on the surface), active metal surface area, and an average crystallite size can be calculated. micromeritics.com

The dispersion of ruthenium is a key indicator of catalyst efficiency. For a 1.1% Ru/γ-Al₂O₃ catalyst prepared from RuCl₃, the dispersion was determined to be high (0.53), indicating very small and well-distributed nanoparticles. researchgate.net This high dispersion was found to be stable even after high-temperature treatment. researchgate.net In contrast, catalysts prepared from chlorine-free precursors often exhibit higher activity, which is related to higher dispersion and the absence of poisoning by chlorine. osti.gov The choice of support also plays a role; a study on a catalyst with a magnesium-modified alumina support showed a higher surface area after long-term testing compared to an unmodified one, indicating improved stability against sintering. lu.se

Table 3: Chemisorption Data for Supported Ruthenium Catalysts This table presents findings from chemisorption studies on supported Ru catalysts, highlighting the catalyst dispersion and surface area which are crucial for catalytic activity.

| Catalyst | Precursor | Chemisorption Method | Dispersion (%) | Active Surface Area (m²/g_sample) | Reference |

|---|---|---|---|---|---|

| 1.1% Ru/γ-Al₂O₃ | RuCl₃ | H₂ Adsorption | 53 | N/A | researchgate.net |

| Ru/magnesia-alumina | Ru salt | Pulse Chemisorption | N/A | 0.14 | lu.se |

| Ru/Mg-modified-alumina | Ru salt | Pulse Chemisorption | N/A | 0.21 | lu.se |

Catalytic Transformations Mediated by Ruthenium Trichloride and Its Derivatives

Homogeneous Catalysis

Ruthenium trichloride (B1173362) serves as a versatile and efficient catalyst in a wide array of homogeneous catalytic transformations. Its utility stems from its ability to exist in multiple oxidation states, readily participating in redox cycles that facilitate a variety of oxidative reactions. In solution, it acts as a precursor to catalytically active ruthenium species that mediate the conversion of various organic substrates.

Oxidative Reactions

Ruthenium trichloride is particularly renowned for its catalytic prowess in oxidation reactions. By employing a co-oxidant, a catalytic amount of this compound can facilitate the transformation of numerous functional groups. The in situ generation of higher-valent ruthenium species, such as ruthenium tetroxide, is often a key step in these catalytic cycles, enabling the oxidation of a broad spectrum of organic molecules. organic-chemistry.org

Ruthenium-based catalysts have demonstrated significant efficacy in the oxidation of unactivated C-H bonds in hydrocarbons and cycloalkanes, a challenging transformation in organic synthesis. Catalytic systems derived from this compound can activate and functionalize these inert bonds to produce valuable oxygenated products like alcohols and ketones.

One notable system involves the use of RuCl₂(PPh₃)₃ with tert-butyl hydroperoxide for the oxidation of alkylated arenes, yielding aryl ketones. acs.org For the oxidation of alkanes, a Ru/C catalyst in conjunction with peracetic acid has proven effective. acs.org For instance, the oxidation of cyclohexane at room temperature, catalyzed by ruthenium in a trifluoroacetic acid/CH₂Cl₂ solvent system, results in cyclohexyl trifluoroacetate and cyclohexanone (B45756) with high conversion and selectivity. acs.org Mechanistic studies suggest that these reactions proceed through the formation of potent oxo-ruthenium intermediates. acs.org Another effective method for the hydroxylation of unactivated tertiary C-H bonds utilizes catalytic amounts of RuCl₃ and pyridine (B92270), with potassium bromate (B103136) as the stoichiometric oxidant, yielding alcohol products in good yields for a variety of substrates. nih.gov

Table 1: Ruthenium-Catalyzed Oxidation of Cyclohexane

| Catalyst System | Oxidant | Solvent | Product Ratio (Trifluoroacetate:Ketone) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ru/C | CH₃CO₃H | Trifluoroacetic acid/CH₂Cl₂ | 85:15 | 90 | 90 |

The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids is a fundamental transformation in organic chemistry. This compound, in catalytic amounts, is a highly effective agent for these conversions, typically in the presence of a co-oxidant. acsgcipr.org The active species is often a higher-valent ruthenium oxide, like ruthenium tetroxide, which is generated in situ. acsgcipr.org

Various catalytic systems have been developed. For example, the combination of RuCl₃ with trimethylamine (B31210) N-oxide (TMAO) as the oxygen source has been successfully used for the oxidation of fatty alcohols to the corresponding aldehydes with high conversion and selectivity. researchgate.net Another efficient system for the aerobic oxidation of a broad range of primary and secondary alcohols employs a combination of RuCl₂(PPh₃)₃ and TEMPO, affording aldehydes and ketones with excellent selectivity (>99%). nih.gov This system shows a preference for the oxidation of primary alcohols over secondary ones. The mechanism is proposed to involve a ruthenium-hydride species, with TEMPO acting as a hydrogen transfer mediator. nih.gov A simple and efficient method using RuCl₃/Et₃N as the catalyst allows for the aerobic oxidation of benzyl (B1604629) alcohol with a high turnover frequency. researchgate.net

Table 2: Selective Oxidation of Alcohols Catalyzed by Ruthenium Compounds

| Catalyst System | Oxidant | Substrate Type | Product | Selectivity (%) |

|---|---|---|---|---|

| RuCl₃ ⋅ (H₂O)x / TMAO | Trimethylamine N-oxide | Fatty Alcohols | Aldehydes | High |

| RuCl₂(PPh₃)₃ / TEMPO | Molecular Oxygen | Primary & Secondary Alcohols | Aldehydes & Ketones | >99 |

| RuCl₃ / Et₃N | Molecular Oxygen | Benzyl Alcohol | Benzaldehyde | High |

The syn-dihydroxylation of olefins to produce vicinal diols is a valuable transformation, and ruthenium-based catalysts provide a cost-effective alternative to osmium tetroxide. organic-chemistry.org this compound, when used catalytically with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), can efficiently convert a wide variety of alkenes into their corresponding cis-diols. researchgate.net

This reaction is typically rapid, often completing within minutes. researchgate.net The catalytic system, consisting of catalytic RuCl₃·(H₂O)₃ and NaIO₄ in a solvent mixture like EtOAc/CH₃CN/H₂O, has been shown to dihydroxylate a broad range of alkenes. researchgate.net While the desired diol is the major product, oxidative cleavage products such as ketones, aldehydes, or carboxylic acids can form as minor byproducts. researchgate.net The reaction scope is wide, although some limitations exist for strained bicyclic alkenes and highly substituted alkenes. researchgate.net An improved protocol using just 0.5 mol% of the catalyst under acidic conditions has been developed, providing good to excellent yields of diols with minimal side product formation. organic-chemistry.org

This compound is a widely used catalyst for the oxidative cleavage of carbon-carbon double bonds in olefins, a reaction of significant synthetic importance for degrading larger molecules or introducing oxygen functionalities. acs.org In the presence of a suitable oxidant, RuCl₃ can catalytically cleave olefins to produce aldehydes, ketones, or carboxylic acids.

Several protocols have been developed to control the oxidation state of the final products. A well-known method developed by Sharpless and coworkers uses this compound with sodium periodate in a CCl₄-CH₃CN-H₂O solvent system to cleave olefins to ketones and carboxylic acids. acs.org More recent developments have focused on protocols that yield aldehydes from olefins that are not fully substituted. acs.orgnih.gov For example, the RuCl₃-Oxone-NaHCO₃ system in CH₃CN-H₂O is highly effective for cleaving aryl olefins to aromatic aldehydes. acs.orgnih.gov For aliphatic olefins, the RuCl₃-NaIO₄ system in 1,2-dichloroethane-H₂O or CH₃CN-H₂O can provide alkyl aldehydes in good to excellent yields. acs.orgnih.govorganic-chemistry.orgsemanticscholar.org These methods offer a valuable alternative to ozonolysis. acs.org

Table 3: this compound-Catalyzed Oxidative Cleavage of Olefins to Aldehydes

| Protocol | Substrate Type | Primary Product |

|---|---|---|

| RuCl₃-Oxone-NaHCO₃ in CH₃CN-H₂O | Aryl Olefins | Aromatic Aldehydes |

| RuCl₃-NaIO₄ in 1,2-dichloroethane-H₂O | Aliphatic Olefins (di- & tri-substituted) | Alkyl Aldehydes |

| RuCl₃-NaIO₄ in CH₃CN-H₂O | Terminal Aliphatic Olefins | Alkyl Aldehydes |

The oxidative cyanation of tertiary amines to produce α-aminonitriles is a synthetically useful transformation, as the products are versatile intermediates for synthesizing compounds like α-amino acids and 1,2-diamines. bohrium.com this compound has emerged as an excellent catalyst for this reaction.

An efficient and environmentally friendly process involves the RuCl₃-catalyzed oxidative cyanation of tertiary amines using sodium cyanide with molecular oxygen as the oxidant at 60°C. organic-chemistry.orgbohrium.com This aerobic method provides the corresponding α-aminonitriles in excellent yields. bohrium.com RuCl₃·nH₂O has been identified as the most effective catalyst among various ruthenium complexes for this transformation. bohrium.com The reaction is chemoselective, with N-methyl groups being preferentially oxidized. bohrium.com Alternative protocols have also been developed, including using hydrogen peroxide (H₂O₂) as the oxidant in the presence of RuCl₃ and NaCN. nih.govd-nb.info Heterogeneous catalysts, such as starch-immobilized this compound, have also been investigated to facilitate catalyst recovery and reuse. nih.govd-nb.info

Table 4: this compound-Catalyzed Oxidative Cyanation of Tertiary Amines

| Catalyst | Cyanide Source | Oxidant | Key Feature |

|---|---|---|---|

| RuCl₃·nH₂O | Sodium Cyanide | Molecular Oxygen (O₂) | Aerobic, environmentally benign process |

| RuCl₃ | Sodium Cyanide | Hydrogen Peroxide (H₂O₂) | Alternative oxidant system |

| Starch-immobilized RuCl₃ | Sodium Cyanide | Hydrogen Peroxide (H₂O₂) | Heterogeneous, reusable catalyst |

Oxidation of Cyclohexanone by Bromate

This compound (Ru(III)) serves as an effective catalyst in the oxidation of cyclohexanone by potassium bromate (KBrO₃) in both acidic and alkaline media. scirp.orgresearchgate.net The primary product of this oxidation reaction is adipic acid. researchgate.net Kinetic studies have been conducted to elucidate the reaction mechanism under different pH conditions.

In an acidic medium, the reaction demonstrates first-order kinetics with respect to the Ru(III) catalyst. scirp.org However, it shows zero-order kinetics concerning both the oxidant (KBrO₃) and the perchloric acid concentration. scirp.org To prevent a parallel oxidation pathway by bromine, mercuric acetate (B1210297) (Hg(OAc)₂) is utilized as a scavenger for bromide ions (Br⁻). scirp.org The rate of the reaction is insignificantly affected by changes in ionic strength or the concentration of mercuric acetate. scirp.org Interestingly, the addition of chloride ions has a positive effect on the reaction rate, while acetic acid has a negative effect. scirp.org

Under alkaline conditions, the reaction exhibits first-order kinetics with respect to both cyclohexanone and the Ru(III) catalyst, but zero-order kinetics with respect to potassium bromate. researchgate.net The rate of the reaction is positively influenced by increasing concentrations of hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ions. researchgate.net In this medium, the reactive species of the catalyst is proposed to be [RuCl₃(H₂O)(OH)⁻]. researchgate.net A suitable mechanism conforming to these kinetic observations has been proposed, and various activation parameters have been calculated from rate measurements at different temperatures. researchgate.net

Table 1: Effect of Reactant Concentration on Reaction Rate in Acidic Medium scirp.org

| [Ru(III)] (mol·L⁻¹) | [Cyclohexanone] (mol·L⁻¹) | [KBrO₃] (mol·L⁻¹) | [HClO₄] (mol·L⁻¹) | Rate (-dc/dt) (mol·L⁻¹·s⁻¹) |

| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 19.20 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 28.80 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 9.60 x 10⁻⁵ | 1.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 9.60 x 10⁻⁵ | 3.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 2.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 3.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |

| Note: Specific rate values were not detailed in the provided search snippets, but the relationships were described as first-order in [Ru(III)] and zero-order in other reactants. |

Deoxygenation of Aromatic N-Oxides

Ruthenium(III) chloride provides a simple, selective, and efficient method for the deoxygenation of various aromatic N-oxides. researchgate.net This protocol has been successfully applied to substrates including N-arylnitrones, azoxybenzenes, and N-heteroarene N-oxides, yielding the corresponding deoxygenated products in excellent yields. researchgate.net

A significant advantage of this methodology is its implementation under solvent-free conditions. researchgate.net A catalytic amount of just 5 mol% of hydrated this compound (RuCl₃·xH₂O) is sufficient to drive the reaction to completion. researchgate.net This approach represents a clean and effective way to remove oxygen from a variety of N-oxide compounds. researchgate.net

Hydrogenation and Transfer Hydrogenation Reactions

Chemoselective Transfer Hydrogenation of Aldehydes

This compound is a highly effective catalyst for the chemoselective transfer hydrogenation of aldehydes. beilstein-journals.orgd-nb.info A notable system employs Amberlite® resin formate (ARF) as a stable hydrogen donor in the presence of a catalytic amount of RuCl₃·3H₂O. beilstein-journals.orgd-nb.info This method efficiently reduces aromatic aldehydes and 1,2-diketones to their corresponding aryl alcohols and α-hydroxy ketones. beilstein-journals.orgd-nb.info

A key feature of this catalytic system is its chemoselectivity; aryl ketones remain unchanged under the reaction conditions. beilstein-journals.orgd-nb.info Furthermore, other potentially reducible functional groups attached to the aromatic ring are also unaffected. beilstein-journals.orgd-nb.info The reaction is typically carried out with 2.5 mol% of the ruthenium catalyst in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at 80 °C. beilstein-journals.orgd-nb.info The process operates under mild, base-free, and ligand-free conditions. d-nb.info It is presumed that the Ru(III) salt undergoes an in-situ reduction to Ru(II), which then catalyzes the hydrogenation. d-nb.info

Table 2: this compound-Catalyzed Transfer Hydrogenation of Aryl Aldehydes d-nb.info

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | 6 | 95 |

| 2 | 4-Methylbenzaldehyde | 4-Methylbenzyl alcohol | 6 | 94 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 5 | 96 |

| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 7 | 92 |

| 5 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 4 | 98 |

| 6 | 1-Naphthaldehyde | 1-Naphthalenemethanol | 8 | 90 |

| 7 | 2-Naphthaldehyde | 2-Naphthalenemethanol | 8 | 91 |

| 8 | Furfural | Furfuryl alcohol | 5 | 94 |

| 9 | Cinnamaldehyde | Cinnamyl alcohol | 8 | 85 |

Hydrogenation of Olefins and Carbonyl Compounds

The catalytic activity of ruthenium complexes in the hydrogenation of olefins and carbonyl compounds is well-established. beilstein-journals.orgnih.gov Solutions of RuCl₃ in solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are known to catalyze the hydrogenation of simple olefins. beilstein-journals.org While much of the recent focus has been on more complex ruthenium-ligand systems, the foundational catalytic ability of simple ruthenium salts remains significant. beilstein-journals.orgnih.gov

For instance, Ru(II) chloride has been demonstrated to be a homogeneous catalyst for the hydrogenation of various olefinic compounds. acs.org More recently, new families of ruthenium complexes derived from precursors like RuHCl(CO)(PPh₃)₃ have shown extremely high activity for the room-temperature hydrogenation of unactivated olefins. nih.gov These newer catalysts can be more active than well-known systems like Crabtree's catalyst for certain substrates. nih.gov Ruthenium-catalyzed transfer hydrogenation also provides a powerful method for the C-C coupling of unsaturated compounds with carbonyls, using agents like isopropyl alcohol or formic acid as terminal reductants. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound-Catalyzed Allyl Ether Formation

This compound acts as a Lewis acid to effectively catalyze the formation of mixed ethers from allylic alcohols. tandfonline.com The mechanism is believed to involve the cleavage of the allylic carbon-oxygen bond, which generates an allylic carbonium ion or a Ru-π-allyl complex. tandfonline.com This intermediate is then susceptible to nucleophilic attack by an alcohol, such as methanol, to form the corresponding ether. tandfonline.com

This etherification process often leads to an allylic rearrangement, favoring the formation of thermodynamically more stable products. tandfonline.com For example, the reaction of 4-phenylbut-3-en-2-ol with RuCl₃·3H₂O in methanol at 60 °C for 3 hours results in a 93% yield of the corresponding methyl ether. tandfonline.com Similarly, 1-phenylprop-2-en-1-ol predominantly yields the primary ether. tandfonline.com The reaction can also proceed with optically active allyl alcohols, though it results in racemization of the product. tandfonline.com While other transition metal salts like FeCl₃, RhCl₃, and PdCl₂ show some activity, RuCl₃ is significantly more efficient for this transformation. tandfonline.com

Table 3: this compound-Catalyzed Methyl Ether Formation from Allylic Alcohols tandfonline.com

| Entry | Allylic Alcohol | Reaction Time (h) | Product(s) | Yield (%) |

| 1 | 4-Phenylbut-3-en-2-ol | 3 | 4-Methoxy-1-phenylbut-1-ene | 93 |

| 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 3 | 3-Methoxy-1-(4-methoxyphenyl)prop-1-ene | 85 |

| 3 | (-)-Carveol | 3 | Carveol methyl ether (racemic) | 73 |

| 4 | 1-Phenylprop-2-en-1-ol | 3 | 3-Methoxy-1-phenylprop-1-ene & 1-Methoxy-1-phenylprop-1-ene | 71 (64 & 7) |

| 5 | Geraniol | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (36, 17, 17) |

| 6 | Nerol | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (35, 18, 17) |

| 7 | Linalool | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (36, 17, 17) |

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a cornerstone of multicomponent reactions, providing efficient access to 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties, including antiviral, antibacterial, and antihypertensive activities. organic-chemistry.org Ruthenium(III) chloride has proven to be a highly effective catalyst for this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. organic-chemistry.org

A key advantage of the RuCl₃-catalyzed Biginelli reaction is its efficacy under solvent-free conditions. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing volatile organic waste, simplifying the work-up procedure, and often leading to cleaner products with higher yields and selectivity. organic-chemistry.org The reaction is typically conducted by heating a mixture of the three components with a catalytic amount of RuCl₃ at around 100°C. organic-chemistry.org This method is compatible with a wide range of functional groups on the aldehyde component, demonstrating its broad scope and utility. organic-chemistry.org The simple procedure involves heating the reactants, followed by cooling, filtration, and recrystallization to yield the pure dihydropyrimidinone products. organic-chemistry.org

The following table presents representative results for the RuCl₃-catalyzed Biginelli reaction, showcasing its efficiency with various aldehydes.

| Aldehyde (R) | Product Yield (%) |

| C₆H₅ | 92 |

| 4-ClC₆H₄ | 95 |

| 4-MeOC₆H₄ | 90 |

| 4-NO₂C₆H₄ | 96 |

| CH₃(CH₂)₂ | 85 |

| (E)-C₆H₅CH=CH | 88 |

Pauson-Khand-Type Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. While traditionally catalyzed by cobalt complexes, modern advancements have shown that various transition metals, including ruthenium, can effectively catalyze this transformation. Ruthenium catalysts, in particular, have been employed in tandem processes, demonstrating their versatility. For instance, a single ruthenium additive can sequentially catalyze two mechanistically distinct transformations, such as a ring-closing metathesis followed by a hetero-Pauson-Khand cycloaddition, to generate complex polycyclic lactones from simple acyclic precursors in a single reaction vessel. This approach streamlines synthesis and rapidly builds molecular complexity.

Synthesis of α-Aminonitriles and β-Amino Alcohols

α-Aminonitriles: These compounds are valuable synthetic intermediates for the preparation of α-amino acids and various nitrogen-containing heterocycles. This compound serves as an efficient and mild Lewis acid catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN). This Strecker-type reaction proceeds smoothly at room temperature in the presence of a catalytic amount of RuCl₃.

The methodology is noted for its operational simplicity, high yields, and the use of relatively non-toxic reagents. It accommodates a wide variety of aromatic, aliphatic, and heterocyclic aldehydes, as well as primary and secondary amines. The reaction conditions are mild enough to be compatible with acid-sensitive substrates like furfuraldehyde, which also provides a high yield of the corresponding α-aminonitrile.

Below is a table summarizing the results for the RuCl₃-catalyzed synthesis of various α-aminonitriles.

| Aldehyde | Amine | Time (h) | Yield (%) |

| Benzaldehyde | Aniline | 3.0 | 92 |

| 4-Chlorobenzaldehyde | Aniline | 3.5 | 95 |

| 4-Methoxybenzaldehyde | Aniline | 3.5 | 94 |

| Furfural | Aniline | 4.0 | 90 |

| Benzaldehyde | Benzylamine | 2.5 | 94 |

| Cyclohexanecarboxaldehyde | Benzylamine | 4.0 | 88 |

| Benzaldehyde | Morpholine | 3.0 | 90 |

β-Amino Alcohols: The synthesis of chiral β-amino alcohols is of great interest due to their prevalence in pharmaceuticals and as chiral ligands. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for producing these compounds. While not always employing RuCl₃ directly as the precatalyst, ruthenium complexes derived from sources like [RuCl₂(p-cymene)]₂ are highly effective. For example, the ATH of unprotected α-ketoamines using a chiral ruthenium catalyst provides access to important drug molecules containing the 1,2-amino alcohol functionality with excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov This strategy has been successfully applied to the synthesis of norepinephrine and epinephrine, among others. nih.gov

Acetylation of Various Organic Substrates

Acetylation is a fundamental protection and functionalization strategy in organic synthesis. Ruthenium(III) chloride has been identified as a highly efficient catalyst for the acylation of a wide range of substrates, including alcohols, phenols, and thiols, using acetic anhydride as the acylating agent. nih.govnih.gov The reaction proceeds under mild conditions, often at room temperature. nih.govnih.gov

One significant advancement in this area is the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as the reaction medium. nih.govnih.gov This system offers several advantages: it avoids the use of volatile and toxic organic solvents like acetonitrile, allows for easy product isolation, and enables the facile recycling and reuse of the catalyst and ionic liquid multiple times without significant loss of activity. nih.gov The method is effective for both sterically hindered and electronically diverse substrates, including primary, secondary, and tertiary alcohols, as well as various phenols. nih.gov

The table below shows the efficiency of RuCl₃-catalyzed acetylation for different substrates in an ionic liquid.

| Substrate | Time (h) | Yield (%) |

| Benzyl alcohol | 0.5 | 98 |

| 1-Octanol | 0.5 | 99 |

| Cyclohexanol | 1.0 | 97 |

| 2-Adamantanol | 8.0 | 95 |

| Phenol | 0.5 | 98 |

| 2,6-Dimethylphenol | 2.0 | 96 |

| Thiophenol | 0.2 | 99 |

Heterogeneous Catalysis

This compound is a crucial precursor for creating advanced heterogeneous catalysts, which are favored in industrial processes for their ease of separation and recyclability.

Ruthenium Nanoparticles Derived from this compound as Catalysts

Ruthenium nanoparticles (RuNPs) are highly effective heterogeneous catalysts for various chemical transformations, particularly hydrogenation reactions. acs.org A common method for their synthesis involves the chemical reduction of a this compound precursor using a reducing agent like sodium borohydride (B1222165). researchgate.net Stabilizers such as sodium dodecyl sulfate (B86663) (SDS) are often employed during synthesis to control particle growth and prevent aggregation. researchgate.net

Once synthesized, these colloidal RuNPs can be immobilized on solid supports like alumina (B75360) (Al₂O₃) or incorporated into porous organic polymers (POPs). researchgate.netresearchgate.net This supported or encapsulated form enhances their stability and utility as heterogeneous catalysts. RuNPs embedded in POPs have demonstrated excellent performance in the hydrogenation of nitroarenes at room temperature, showing high conversion, selectivity, and stability over several catalytic cycles. researchgate.net The high catalytic activity is attributed to the nanoconfinement effect of the polymer network and the zero-valent state of the ruthenium nanoparticles. researchgate.net

This compound-Loaded Metal-Organic Frameworks (MOF-Ru) in Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Using this compound as a metal source, Ru-based MOFs can be synthesized, which serve as highly effective heterogeneous catalysts. acs.org For example, Ru-MOFs have been prepared using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker. mdpi.comcsic.es

These Ru-MOFs exhibit significant catalytic activity in various reactions. They have been successfully used for the hydrogenation of N,N'-dimethylurea to produce methane, and also for the direct methanation of CO₂, a reaction crucial for carbon capture and utilization strategies. csic.es Furthermore, modifying other MOFs, such as cobalt-based frameworks, with ultralow amounts of ruthenium (derived from RuCl₃) can dramatically enhance their bifunctional electrocatalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in water splitting. rsc.org This modification optimizes the electronic structure and conductivity of the material, lowering the energy barrier for the reactions. rsc.org The synergy between the porous MOF structure, which provides high surface area and exposed active sites, and the catalytic properties of ruthenium results in advanced and highly efficient catalytic systems. rsc.org

Supported Ruthenium Catalysts (e.g., Ru/C, Ru/ZSM-5) for Environmental and Organic Transformations

The immobilization of ruthenium species on solid supports represents a significant strategy in catalysis, enhancing the stability, recoverability, and efficiency of the catalytic system. The support material not only provides a high surface area for the dispersion of the active metal but can also play a crucial role in the catalytic process through metal-support interactions. Among the various supports, activated carbon (Ru/C) and zeolites like ZSM-5 (Ru/ZSM-5) are prominent due to their distinct properties and wide-ranging applications in both environmental remediation and organic synthesis.

Ruthenium on Carbon (Ru/C) Catalysts

Activated carbon is a favored support material owing to its high surface area, porous structure, and chemical inertness under most reaction conditions. Ru/C catalysts are widely recognized for their high activity in hydrogenation reactions.

Environmental and Organic Transformations with Ru/C

In the realm of environmental catalysis, Ru/C has been explored for the purification of wastewater and the reduction of pollutants. For organic transformations, Ru/C is a benchmark catalyst for the hydrogenation of various functional groups. A notable application is the conversion of biomass-derived platform molecules into valuable chemicals. For instance, the aqueous-phase hydrogenation of levulinic acid to γ-valerolactone (GVL), a key renewable chemical and fuel additive, is efficiently catalyzed by Ru/C. frontiersin.orgmdpi.com Research has shown that Ru/C catalysts can exhibit high conversion rates and selectivity for GVL under relatively mild conditions. frontiersin.org The nature of the carbon support itself can influence the catalytic performance, with factors like surface chemistry and porosity affecting the activity and selectivity of the catalyst. mdpi.com

The table below summarizes key research findings for transformations using Ru/C catalysts.

Table 1: Performance of Ru/C Catalysts in Organic Transformations

| Substrate | Product | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Levulinic Acid | γ-Valerolactone | 5 wt.% Ru/C | 130 | 12 | ~100 | Moderate Activity | frontiersin.org |

| Levulinic Acid | γ-Valerolactone | Ru/AC1 | - | External H₂ | 95 | 78 (Yield) | mdpi.com |

| Furfural Acetone | Saturated Ketone | Ru@PGS | 80 | 15 (H₂) / 15 (CO₂) | >99 | 87 (Yield) | nih.gov |

| Furfural Acetone | Fully Hydrogenated Product | Ru@PGS | 80 | 30 (H₂) | >99 | 89 (Yield) | nih.gov |

Ruthenium on ZSM-5 (Ru/ZSM-5) Catalysts

ZSM-5 is a crystalline aluminosilicate zeolite with a well-defined microporous structure. Its shape-selective properties and tunable acidity make it an excellent support for catalysts. The introduction of metals like ruthenium into the zeolite framework or on its surface can create bifunctional catalysts that combine the hydrogenation activity of the metal with the acidic functions of the support.

Environmental and Organic Transformations with Ru/ZSM-5

Ru/ZSM-5 catalysts are particularly effective in the hydrodeoxygenation (HDO) of biomass-derived feedstocks, a critical process for upgrading bio-oils into transportation fuels and chemical intermediates. The acidic sites of the ZSM-5 support facilitate dehydration and cracking reactions, while the ruthenium nanoparticles catalyze hydrogenation. acs.orgacs.org For example, the conversion of phenolic biomolecules to alkanes is a key transformation where Ru/ZSM-5 has shown high efficiency. acs.org The morphology and porous structure of the ZSM-5 support have been found to significantly impact the catalyst's performance. Hierarchically porous ZSM-5, which contains both micropores and mesopores, can enhance the accessibility of active sites and improve the mass transport of bulky biomolecules, leading to higher catalytic activity and selectivity compared to conventional microporous ZSM-5. acs.org In the HDO of guaiacol, a model compound for lignin, Ru/ZSM-5 catalysts with a two-dimensional nanosheet structure demonstrated superior performance, achieving a 99.9% conversion of guaiacol and a 99.9% yield of cyclohexane. acs.org This high efficiency is attributed to better accessibility, smaller metal particle size, and strong metal-support interactions. acs.org

The table below presents detailed research findings for transformations mediated by Ru/ZSM-5 catalysts.

Table 2: Performance of Ru/ZSM-5 Catalysts in Environmental and Organic Transformations

| Substrate | Product | Catalyst | Temperature (°C) | Key Findings | Conversion (%) | Selectivity/Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Guaiacol | Cyclohexane | Ru/HZSM-5-P (nanosheets) | - | Morphology and acidity affect efficiency. | 99.9 | 99.9 (Yield) | acs.org |

| Phenolic Biomolecules | Alkanes | Ru/HZSM-5-OM (mesoporous) | - | Open mesopores lead to high activity and selectivity. | High | High | acs.org |

| Benzyl Alcohol | Alkylation Product | Hierarchical ZSM-5 | - | Optimal acidity and boosted diffusivity. | ~90 | ~33 (Selectivity) | mdpi.com |

| Methanol | Aromatics | Zn/HZSM-5 | 450 | Small crystal size enhances lifetime and selectivity. | - | High (for C5+ hydrocarbons and aromatics) | nih.gov |

Mechanistic Investigations of Ruthenium Trichloride Catalyzed Reactions

Identification of Active Catalytic Species